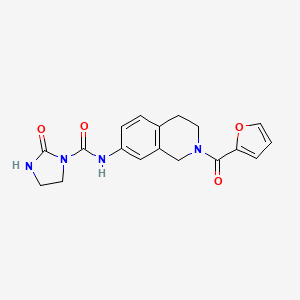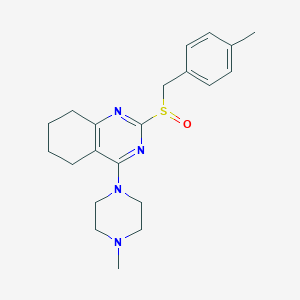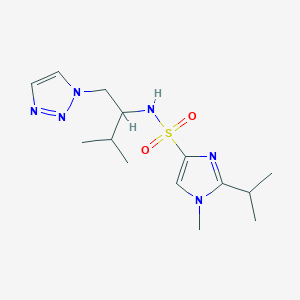
2-isopropyl-1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H24N6O2S and its molecular weight is 340.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Synthesis of Cyclic Sulfonamides : Cyclic sulfonamides, including imidazole derivatives, have been synthesized through intramolecular Diels-Alder reactions. These compounds exhibit potential as histamine H3 receptor antagonists, indicating their relevance in pharmacological research (Greig, Tozer, & Wright, 2001) Greigetal.,2001.
One-Pot Synthesis Techniques : Methods for one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides have been developed, showcasing the versatility of sulfonamide compounds in creating heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013) Rozentsveigetal.,2013Rozentsveig et al., 2013Rozentsveigetal.,2013.
Zwitterionic-Type Molten Salt-Catalyzed Reactions : Sulfonamide-based zwitterionic compounds have been used as catalysts for the synthesis of substituted imidazoles, highlighting their catalytic efficiency and environmental friendliness (Rahman et al., 2012) Rahmanetal.,2012.
Pharmacological Applications
Antimicrobial and Antitubercular Agents : Sulfonamide derivatives, including those with imidazole and thiazole bases, have shown significant antibacterial, antifungal, and antitubercular activities, demonstrating their potential in drug development (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013) SureshKumaretal.,2013.
Antimicrobial and Antiproliferative Hybrids : Benzimidazole-1,2,3-triazole-sulfonamide hybrids have been synthesized and evaluated for antimicrobial and antiproliferative activities, indicating the therapeutic potential of sulfonamide-based hybrids (Al-blewi et al., 2018) Al−blewietal.,2018.
Antioxidant Activity : Novel sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have been synthesized and found to possess potential antioxidant activities, further expanding the application scope of sulfonamide derivatives (Padmaja et al., 2014) Padmajaetal.,2014.
Mécanisme D'action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Triazole Derivatives
Triazole derivatives, such as Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine, have been used as ligands in click chemistry . They have been found to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Propriétés
IUPAC Name |
1-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S/c1-10(2)12(8-20-7-6-15-18-20)17-23(21,22)13-9-19(5)14(16-13)11(3)4/h6-7,9-12,17H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVLZQMPKQILQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
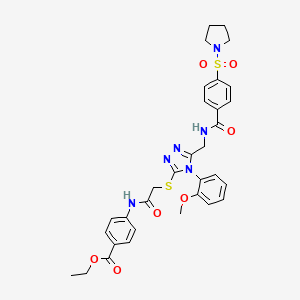
![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)
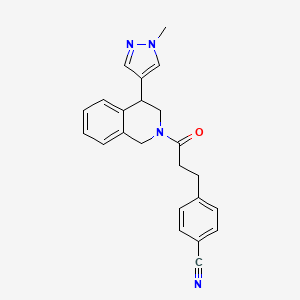
![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)
![(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide](/img/structure/B2641892.png)
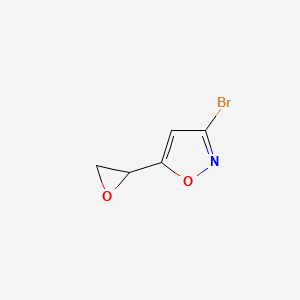
![2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641896.png)
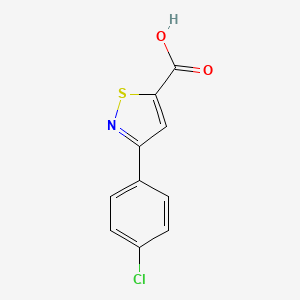
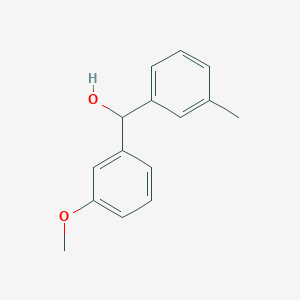
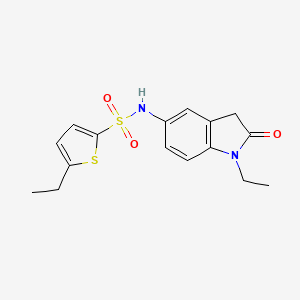
![N-(2-(6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2641903.png)
